Epitalon (TFA)

Overview

Description

Epitalon (TFA) is a synthetic peptide known for its potential anti-aging properties. Epitalon (TFA) has been studied for its ability to induce telomere elongation, enhance cell replication, and improve disrupted sleep patterns .

Preparation Methods

Epitalon (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route typically includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for Epitalon (TFA) involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Epitalon (TFA) undergoes various chemical reactions, including:

Oxidation: Epitalon can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Epitalon (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of anti-aging therapies and supplements.

Mechanism of Action

Epitalon (TFA) exerts its effects primarily through the upregulation of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining telomere length and promoting cellular longevity . By activating telomerase, Epitalon helps to prevent the shortening of telomeres, which is associated with aging and cellular senescence . Additionally, Epitalon has been shown to exert antioxidant effects, reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Epitalon (TFA) can be compared with other similar compounds, such as:

Thymalin: A peptide derived from the thymus gland, known for its immune-modulating properties.

Epithalamin: The natural polypeptide extract from the pineal gland, from which Epitalon is derived.

Epitalon (TFA) is unique in its ability to activate telomerase and elongate telomeres, which distinguishes it from other peptides with different primary functions .

Biological Activity

Epitalon (TFA), a synthetic tetrapeptide derived from the natural peptide epithalamion, has garnered attention for its potential anti-aging properties and biological activities. Its mechanisms primarily involve telomerase activation, antioxidant effects, and modulation of cellular processes related to aging.

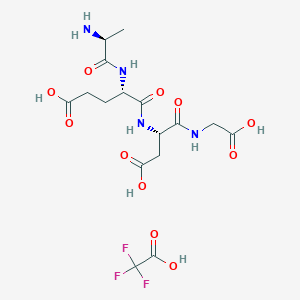

Epitalon consists of four amino acids: alanine, glutamic acid, aspartic acid, and glycine. It is known to activate telomerase, an enzyme that elongates telomeres, thus potentially extending the lifespan of somatic cells. This action is crucial as telomere shortening is associated with cellular aging and senescence.

Key Mechanisms:

- Telomerase Activation : Epitalon enhances telomerase activity in human fibroblast cultures, leading to telomere elongation and increased cell proliferation beyond the Hayflick limit .

- Antioxidant Properties : It exhibits antioxidant effects comparable to melatonin, reducing oxidative stress and protecting cells from damage .

- Inhibition of Tumor Development : Epitalon has been shown to inhibit spontaneous tumor development in animal models, suggesting potential oncostatic properties .

In Vitro Studies

- Telomere Elongation : In human fibroblast cell cultures, Epitalon treatment resulted in significant telomere lengthening, allowing cells to proliferate longer than untreated controls .

- Cellular Protection : A study demonstrated that Epitalon reduced the frequency of spindle defects in aging oocytes and decreased apoptosis rates by improving mitochondrial function .

In Vivo Studies

- Animal Models : Research on aging mice indicated that Epitalon significantly reduced chromosomal aberrations and spontaneous tumor incidence .

- Longevity Effects : In aging rats, Epitalon improved antioxidant enzyme activities and extended lifespan under specific environmental conditions .

Data Summary

| Study Type | Findings | Model Organism | Concentration |

|---|---|---|---|

| In Vitro | Telomere elongation; reduced apoptosis | Human fibroblasts | 0.1 mM |

| In Vivo | Reduced tumor incidence; increased lifespan | Aging mice | 0.1 µg/animal |

| In Vivo | Enhanced mitochondrial function; lower oxidative stress | Aging oocytes | Varies |

Case Studies

- Study on Aging Oocytes : Epitalon was added to culture media for aged mouse oocytes. The results showed a significant reduction in fragmentation rates (from 13% to 5.8%) after 24 hours of treatment, indicating improved integrity of the oocytes .

- Tumorigenesis in Mice : In a controlled study with C3H/He mice, administration of Epitalon resulted in a notable decrease in both the number of tumors developed and their metastases, highlighting its potential as an anti-cancer agent .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJYCJZMHAFCM-WQYNNSOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.